molecular formula C18H19N3O2 B1226234 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(1-phenylethyl)acetamide

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(1-phenylethyl)acetamide

Cat. No. B1226234
M. Wt: 309.4 g/mol
InChI Key: BBXMKLXKJDMVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(1-phenylethyl)acetamide is an amino acid amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diversified Synthesis of Derivatives: A study by An et al. (2017) demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds, indicating the potential for creating a wide range of derivatives for further investigation in various applications (An et al., 2017).
  • Synthesis of Spiro Compounds: Velikorodov et al. (2015) reported the synthesis of N-{3′-acetyl-3′H-spiro[indeno[1,2-b]quinoxalin-11,2′-[1,3,4]oxa(thia)diazol]-5′-yl}acetamides, showcasing the chemical versatility and potential for developing novel compounds with unique properties (Velikorodov et al., 2015).

Biological Activities

  • Antimicrobial and Antiprotozoal Agents: Patel et al. (2017) designed and synthesized a new series of quinoxaline-based 1,3,4-oxadiazoles, which displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This highlights the potential therapeutic applications of quinoxaline derivatives in treating various infections (Patel et al., 2017).
  • Cancer Cell Viability Inhibition: El Rayes et al. (2022) prepared a series of quinoxaline derivatives that showed inhibitory action on cancer cell viability and proliferation, particularly on HCT-116 and MCF-7 cancer cells. Compound 10b exhibited the highest inhibitory action, indicating the potential of quinoxaline derivatives as anticancer agents (El Rayes et al., 2022).

Structural Analysis

  • Amide Derivatives in Anion Coordination: Kalita and Baruah (2010) studied the N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which exhibited a stretched amide structure with tweezer-like geometry, indicating the potential for developing novel materials or sensors based on such structural properties (Kalita & Baruah, 2010).

properties

Product Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(1-phenylethyl)acetamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C18H19N3O2/c1-12(13-7-3-2-4-8-13)19-17(22)11-16-18(23)21-15-10-6-5-9-14(15)20-16/h2-10,12,16,20H,11H2,1H3,(H,19,22)(H,21,23)

InChI Key

BBXMKLXKJDMVCH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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